molecular formula C18H19N3O2S B5559888 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone

4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone

Cat. No. B5559888
M. Wt: 341.4 g/mol
InChI Key: ACSXXCBGIABFSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including reactions of hydroxy derivatives with nucleophiles under acidic or basic conditions to yield a variety of substituted products. For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones have been synthesized, demonstrating the versatility of this approach in generating complex structures (Goto et al., 1991).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals no unusual intramolecular or intermolecular distances or angles, indicating a planar dihydrothieno[2,3-b]pyridine moiety with molecules linked via intermolecular hydrogen bonds, illustrating the structural stability of these compounds (Rodríguez et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving these heterocycles often include ring-opening followed by ring closure, as seen in the synthesis of novel pyridine derivatives, demonstrating the compounds' reactivity and potential for functionalization (Halim & Ibrahim, 2022).

Physical Properties Analysis

Physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding the stability and reactivity of these compounds. For instance, X-ray crystallographic analysis has been used to characterize the structure and stability of specific derivatives, highlighting the importance of intramolecular hydrogen bonds in stabilizing the molecular structure (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors and thermodynamic parameters, have been explored using computational methods, providing insights into the stability and reactivity of these compounds. The high correlation between theoretical and experimental data underscores the precision of modern computational techniques in predicting the properties of complex molecules (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of heterocyclic compounds similar to the one mentioned. For instance, studies on dihydrothieno[2,3-b]pyridine moieties have shown no unusual intramolecular or intermolecular distances or angles, highlighting the planarity of the dihydrothienopyridine portion and its potential for forming chains via intermolecular hydrogen bonds (Rodríguez et al., 1998).

Electropolymerization and Electrochromic Device Application

A novel study focused on the synthesis of a new monomer for electropolymerization, showcasing its application in electrochromic devices. This research demonstrates the potential for using related heterocyclic compounds in the development of multichromic polymers for technological applications, such as display devices (Carbas et al., 2014).

Chemical and Biological Aspects

The chemical and biological aspects of tetrahydrothieno pyridine derivatives have been extensively reviewed, underscoring their significance in synthesizing drug or drug intermediates. The review covers synthetic schemes and biological activities, emphasizing the core's role in enhancing pharmacological activities (Sangshetti et al., 2014).

Conducting Polymers from Low Oxidation Potential Monomers

Research into conducting polymers derived from low oxidation potential monomers based on pyrrole, including synthesis and properties exploration, points to the utility of these materials in various applications, including electronics and materials science (Sotzing et al., 1996).

Anticancer Activity

Studies have explored the synthesis, characterization, and anticancer activity of derivatives containing tetrahydrothieno-pyridine, highlighting the structural importance and potential therapeutic applications of these compounds (Rao et al., 2018).

Mechanism of Action

The compound acts by binding to the N-terminus of Hsp90, leading to the degradation of Hsp90 client proteins including EGFR, Her2, Met, c-Raf, and Akt . This, in turn, promotes apoptotic cancer cell death .

Future Directions

The compound represents a new class of Hsp90 inhibitor and has the therapeutic potential to overcome drug resistance in cancer chemotherapy . Future research could focus on further exploring its potential in cancer treatment, including its efficacy against different types of cancer and its potential side effects.

properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-17-8-15(12-21(17)10-13-2-1-5-19-9-13)18(23)20-6-3-16-14(11-20)4-7-24-16/h1-2,4-5,7,9,15H,3,6,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSXXCBGIABFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)C3CC(=O)N(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone

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